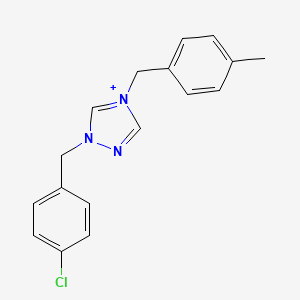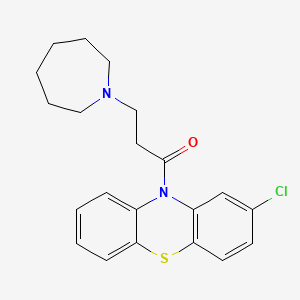![molecular formula C14H23N B13367362 1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
1'-Methylspiro[adamantane-2,3'-pyrrolidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methylspiro[adamantane-2,3’-pyrrolidine] is a compound that features a unique spiro structure, combining the adamantane and pyrrolidine moieties. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring adds a degree of flexibility and reactivity. This combination makes 1’-Methylspiro[adamantane-2,3’-pyrrolidine] an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1’-Methylspiro[adamantane-2,3’-pyrrolidine] typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method includes the use of a halogenated adamantane derivative, which undergoes a nucleophilic substitution reaction with pyrrolidine. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially when halogenated derivatives are used.
Aplicaciones Científicas De Investigación
1’-Methylspiro[adamantane-2,3’-pyrrolidine] has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 1’-Methylspiro[adamantane-2,3’-pyrrolidine] exerts its effects is often related to its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral proteins or enzymes. The compound’s rigid structure allows it to fit into specific binding sites, blocking the activity of these targets .
Comparación Con Compuestos Similares
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.
These compounds share the adamantane core structure but differ in their additional functional groups and specific applications. 1’-Methylspiro[adamantane-2,3’-pyrrolidine] stands out due to its spiro configuration, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
1'-methylspiro[adamantane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H23N/c1-15-3-2-14(9-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,2-9H2,1H3 |
Clave InChI |
XUYCDONIELSCFK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)C3CC4CC(C3)CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
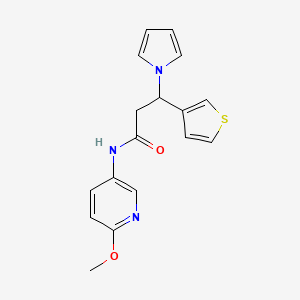
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)
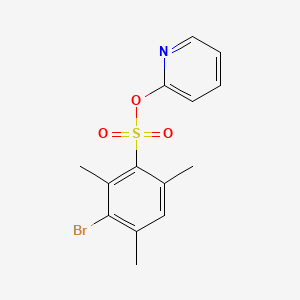
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
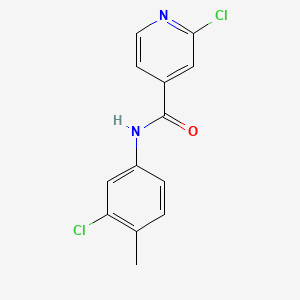
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)
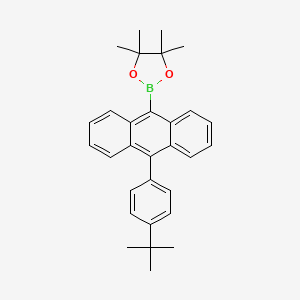
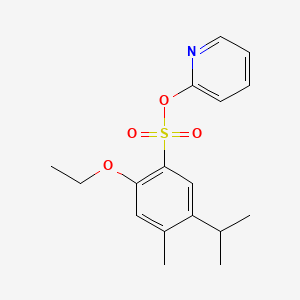
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)
